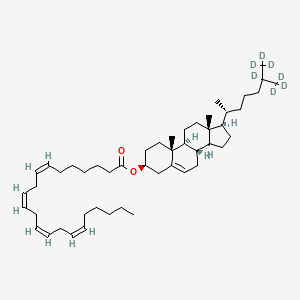
Cholesteryldocosa-7,10,13,16-tetraenoate-d7
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Cholesteryldocosa-7,10,13,16-tetraenoate-d7 is a deuterium-labeled derivative of cholesteryldocosa-7,10,13,16-tetraenoate. This compound is primarily used in scientific research, particularly in the fields of lipidomics and pharmacokinetics. The incorporation of deuterium atoms into the molecule makes it a valuable tool for studying metabolic pathways and drug interactions.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of cholesteryldocosa-7,10,13,16-tetraenoate-d7 involves the esterification of cholesteryl alcohol with docosa-7,10,13,16-tetraenoic acid-d7. The reaction typically requires a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) to facilitate the ester bond formation. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the ester bond.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent product quality and yield. The final product is purified using chromatographic techniques to remove any impurities and unreacted starting materials.
Análisis De Reacciones Químicas
Types of Reactions
Cholesteryldocosa-7,10,13,16-tetraenoate-d7 undergoes various chemical reactions, including:
Oxidation: The double bonds in the docosa-7,10,13,16-tetraenoate moiety can be oxidized to form epoxides or hydroxylated derivatives.
Reduction: The double bonds can also be reduced to form saturated derivatives.
Substitution: The ester bond can undergo nucleophilic substitution reactions, leading to the formation of different ester derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and osmium tetroxide (OsO4).
Reduction: Hydrogenation reactions using palladium on carbon (Pd/C) as a catalyst are commonly employed.
Substitution: Nucleophiles such as alcohols and amines can be used under basic conditions to substitute the ester group.
Major Products Formed
Oxidation: Epoxides and hydroxylated derivatives.
Reduction: Saturated cholesteryldocosa derivatives.
Substitution: Various ester derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Cholesteryldocosa-7,10,13,16-tetraenoate-d7 is widely used in scientific research due to its unique properties:
Chemistry: It serves as a stable isotope-labeled compound for studying lipid metabolism and interactions.
Biology: Used in tracing metabolic pathways and understanding the role of lipids in cellular processes.
Medicine: Helps in the development of deuterated drugs with improved pharmacokinetic profiles.
Industry: Utilized in the production of stable isotope-labeled standards for mass spectrometry.
Mecanismo De Acción
The mechanism of action of cholesteryldocosa-7,10,13,16-tetraenoate-d7 involves its incorporation into lipid metabolic pathways. The deuterium atoms in the molecule provide a distinct mass difference, allowing researchers to trace its metabolic fate using mass spectrometry. This helps in understanding the pharmacokinetics and metabolic stability of the compound.
Comparación Con Compuestos Similares
Similar Compounds
Cholesteryldocosa-7,10,13,16-tetraenoate: The non-deuterated version of the compound.
Cholesteryl arachidonate: Another cholesteryl ester with a different fatty acid moiety.
Cholesteryl linoleate: A cholesteryl ester with linoleic acid.
Uniqueness
Cholesteryldocosa-7,10,13,16-tetraenoate-d7 is unique due to the presence of deuterium atoms, which enhance its stability and allow for precise tracing in metabolic studies. This makes it a valuable tool for researchers studying lipid metabolism and drug interactions.
Propiedades
Fórmula molecular |
C49H80O2 |
|---|---|
Peso molecular |
708.2 g/mol |
Nombre IUPAC |
[(3S,8S,9S,10R,13R,14S,17R)-10,13-dimethyl-17-[(2R)-6,7,7,7-tetradeuterio-6-(trideuteriomethyl)heptan-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] (7Z,10Z,13Z,16Z)-docosa-7,10,13,16-tetraenoate |
InChI |
InChI=1S/C49H80O2/c1-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23-24-25-29-47(50)51-42-34-36-48(5)41(38-42)30-31-43-45-33-32-44(40(4)28-26-27-39(2)3)49(45,6)37-35-46(43)48/h11-12,14-15,17-18,20-21,30,39-40,42-46H,7-10,13,16,19,22-29,31-38H2,1-6H3/b12-11-,15-14-,18-17-,21-20-/t40-,42+,43+,44-,45+,46+,48+,49-/m1/s1/i2D3,3D3,39D |
Clave InChI |
ITGTXSFLBABXQA-DDDMWDGUSA-N |
SMILES isomérico |
[2H]C([2H])([2H])C([2H])(CCC[C@@H](C)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC=C4[C@@]3(CC[C@@H](C4)OC(=O)CCCCC/C=C\C/C=C\C/C=C\C/C=C\CCCCC)C)C)C([2H])([2H])[2H] |
SMILES canónico |
CCCCCC=CCC=CCC=CCC=CCCCCCC(=O)OC1CCC2(C3CCC4(C(C3CC=C2C1)CCC4C(C)CCCC(C)C)C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![(14R,18R,19R)-25-ethoxy-11,14,18-trimethyl-19-[(2R)-6-methylheptan-2-yl]-4-azahexacyclo[12.11.0.03,12.05,10.015,23.018,22]pentacosa-1,3,5,7,9,11,24-heptaene](/img/structure/B12405228.png)
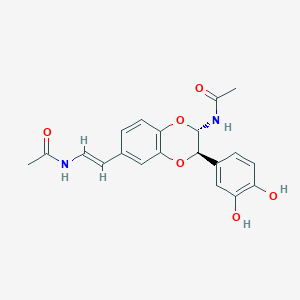
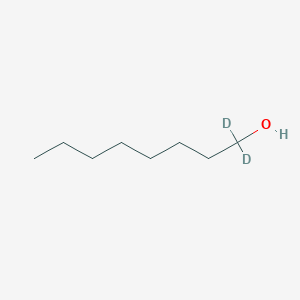

![[(1S,2R,3R,5S,8R,9R,10R,13S)-9,10,13-triacetyloxy-2-hydroxy-8,12,15,15-tetramethyl-4-methylidene-5-tricyclo[9.3.1.03,8]pentadec-11-enyl] (E)-3-phenylprop-2-enoate](/img/structure/B12405258.png)
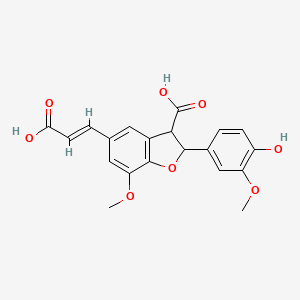

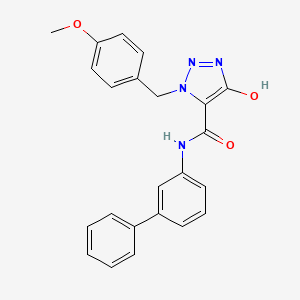
![6-[2-(diethylamino)ethoxy]-N,N-dimethyl-1,3-benzothiazol-2-amine;hydrochloride](/img/structure/B12405286.png)
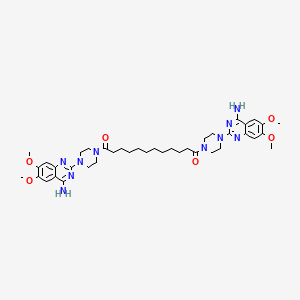

![[(2S,3aS,6R,7aS)-2-[4-(diaminomethylideneamino)butylcarbamoyl]-1-[(2R,3S)-2-[[(2R)-2-hydroxy-3-(4-hydroxyphenyl)propanoyl]amino]-3-methylpentanoyl]-2,3,3a,4,5,6,7,7a-octahydroindol-6-yl] hydrogen sulfate](/img/structure/B12405314.png)
![N,N-diethylethanamine;[(2R,3R,5R)-5-(5-fluoro-2,4-dioxopyrimidin-1-yl)-3-hydroxyoxolan-2-yl]methyl dihydrogen phosphate](/img/structure/B12405319.png)
